2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with the molecular formula C20H12Br4N2O2. This compound is known for its unique structure, which includes bromine atoms and a benzoxazole moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common method includes the bromination of a precursor phenol compound, followed by the formation of the benzoxazole ring through a cyclization reaction. The final step involves the condensation of the benzoxazole derivative with the brominated phenol under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative. Substitution reactions could introduce new functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-[(E)-{[2-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl]phenol
- 2,4-dibromo-6-[(E)-{[2-(hydroxyphenyl)imino]methyl}phenol
- 2,4-dibromo-6-[(E)-{[2-(hydroxy-5-nitrophenyl)imino]methyl}phenol
Uniqueness
What sets 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol apart from similar compounds is its unique combination of bromine atoms and the benzoxazole ring. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H16Br2N2O2 |
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Molecular Weight |
500.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Br2N2O2/c1-12-3-4-14(7-13(12)2)22-26-19-10-17(5-6-20(19)28-22)25-11-15-8-16(23)9-18(24)21(15)27/h3-11,27H,1-2H3 |
InChI Key |
IAUYOCLRNFYWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Br)O)C |
Origin of Product |
United States |
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